molecular formula C18H19N5O5 B13390964 N6-Benzoyl-2'-O-methyladenosine

N6-Benzoyl-2'-O-methyladenosine

Cat. No.: B13390964
M. Wt: 385.4 g/mol
InChI Key: PHFHSPQCDRKMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Benzoyl-2'-O-methyladenosine (CAS 85079-00-1) is a modified nucleoside critical in RNA research. Its molecular formula is C₁₈H₁₉N₅O₅ (MW: 385.37), featuring a benzoyl group at the N6 position of adenine and a methyl group at the 2'-hydroxyl of the ribose . This modification enhances RNA stability, reduces nuclease susceptibility, and facilitates studies on RNA-protein interactions, epigenetics, and therapeutic development .

Properties

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFHSPQCDRKMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-Benzoyl-2’-O-methyladenosine is synthesized through a multi-step chemical process. The synthesis typically involves the protection of the hydroxyl groups of adenosine, followed by selective benzoylation at the N6 position and methylation at the 2’-O position. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and reagents like benzoyl chloride and methyl iodide .

Industrial Production Methods

In industrial settings, the production of N6-Benzoyl-2’-O-methyladenosine involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield of the compound, which is crucial for its application in the synthesis of oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-2’-O-methyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of N6-Benzoyl-2’-O-methyladenosine, such as hydroxylated or substituted analogs. These derivatives can have different biochemical properties and applications .

Scientific Research Applications

N6-Benzoyl-2'-O-methyladenosine is a chemically synthesized nucleoside that has been identified as an inhibitor of the polyhedrosis virus . Research into this compound reveals its role as an intermediate in chemical synthesis, particularly in creating molecules with antiviral properties and potential applications in molecular biology [3, 6, 7].

Synthesis and Chemical Properties

This compound is synthesized through chemical processes, often starting from modified purine nucleosides . The synthesis may involve protecting groups to direct the methylation and benzoylation to specific sites on the adenosine molecule . For instance, one method involves starting from 6-chloro-9-a-D-ribofuranosylpurine, where methylation preferentially occurs at the base moiety when using a TIPDS-protected N6-benzoyladenosine .

Applications in Scientific Research

  • Synthesis of Modified Nucleosides : this compound serves as a crucial intermediate in synthesizing more complex nucleosides. For example, it is used in the synthesis of S,S-Di(4-methoxyphenyl) this compound 5'-phosphorodithioate, which has applications in molecular biology .
  • Antiviral Research : This compound is noted as an inhibitor of the polyhedrosis virus, indicating its potential use in antiviral research .
  • Chemical Synthesis Intermediate: this compound can be used to create other 6-substituted purine 2'-O-methylribosides .

Related Compounds

Other related Adenosine compounds include:

  • N6,2'-O-Dimethyladenosine: A methyladenosine compound with two methyl groups attached to N(6) of the adenine nucleobase and O(2) of the sugar, functionally related to adenosine .
  • 2'-O-Methyladenosine: Also known as Cordysinin B, it's an adenosine with a methoxy group at the 2' position, found in organisms like Cordyceps sinensis .

Mechanism of Action

The mechanism of action of N6-Benzoyl-2’-O-methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The benzoyl and methyl groups enhance the compound’s resistance to enzymatic degradation, making it a valuable tool in RNA research . The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares N6-Benzoyl-2'-O-methyladenosine with six analogous compounds, emphasizing substituents, molecular properties, and applications.

Compound Name Substituents Molecular Formula MW CAS Key Applications References
This compound N6-Benzoyl, 2'-O-methyl C₁₈H₁₉N₅O₅ 385.37 85079-00-1 RNA stability, epigenetics, nucleic acid-protein interactions
N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine N6-Benzoyl, 2'-O-(2-methoxyethyl) C₄₅H₄₁N₅O₇ 763.84 136834-01-0 Drug delivery systems, cancer therapeutics
N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine N6-Benzoyl, 2'-O-methyl, 5'-O-DMT Not explicitly stated 110764-72-2 Solid-phase oligonucleotide synthesis, mRNA cap analogues
N6-Benzoyl-2'-O,4'-C-Methyleneadenosine N6-Benzoyl, 2'-O-methyl, 4'-C-methylene C₁₈H₁₇N₅O₅ 383.36* 209968-94-5 Locked Nucleic Acid (LNA) technology, enhanced oligonucleotide stability
N6-Benzoyl-2'-deoxy-5'-O-pixyladenosine N6-Benzoyl, 2'-deoxy, 5'-O-pixyl C₃₆H₂₉N₅O₅ 611.66 Anticancer research (leukemia, solid tumors)
N6-Benzoyl-3'-O-methyladenosine N6-Benzoyl, 3'-O-methyl RNA processing studies, regulation of gene expression
N6-Benzyladenosine N6-Benzyl (vs. benzoyl) C₁₇H₁₇N₅O₄ 355.35 4294-16-0 Plant cell culture, cytokinin activity

*Calculated based on molecular formula from .

Key Research Findings

Therapeutic Potential
  • N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine’s extended 2'-alkoxy chain improves pharmacokinetics, enhancing drug delivery in cancer models .
  • N6-Benzoyl-2'-deoxy-5'-O-pixyladenosine disrupts nucleic acid synthesis in leukemia cells, though its mechanism remains under investigation .
Comparative Stability
  • 2'-O-methylation (as in this compound) offers moderate nuclease resistance, whereas LNA derivatives (e.g., 2'-O,4'-C-Methylene) provide exceptional enzymatic stability .
Functional Group Impact
  • Benzoyl vs. Benzyl: The benzoyl group (electron-withdrawing) enhances hydrogen bonding in RNA interactions, while the benzyl group (electron-donating) in N6-Benzyladenosine promotes cytokinin activity in plants .

Data Tables

Table 1: Molecular Properties

Compound Molecular Formula MW CAS
This compound C₁₈H₁₉N₅O₅ 385.37 85079-00-1
N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine C₄₅H₄₁N₅O₇ 763.84 136834-01-0
N6-Benzoyl-2'-O,4'-C-Methyleneadenosine C₁₈H₁₇N₅O₅ 383.36* 209968-94-5

Biological Activity

N6-Benzoyl-2'-O-methyladenosine (NBMA) is a modified nucleoside derived from adenosine, distinguished by the addition of a benzoyl group at the N6 position and a methoxy group at the 2' position. This compound has garnered significant interest due to its diverse biological activities, particularly in antiviral and antitumor research. This article explores the biological activity of NBMA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O5. The modifications enhance its lipophilicity and receptor binding affinity compared to unmodified adenosine, making it more effective in various biological contexts. Below is a comparison table of NBMA with related compounds:

Compound NameStructure FeaturesUnique Aspects
This compound Benzoyl group at N6, methoxy at 2'Enhanced stability and receptor interaction
N6-Benzyl-2'-O-methyladenosine Benzyl group at N6Less sterically hindered than benzoyl variant
2'-O-Methyladenosine Methyl group at 2'Lacks N6 modification; less stable
N6-Acetyl-adenosine Acetyl group at N6Weaker receptor interaction compared to benzoyl variant
N6-Cyclopropylmethyl-adenosine Cyclopropylmethyl group at N6Unique structural feature affecting receptor binding

Antiviral Activity

NBMA has been extensively studied for its antiviral properties , particularly against influenza viruses. Research indicates that NBMA exhibits inhibitory effects on both A and B strains of influenza by interfering with viral RNA synthesis through targeting the viral polymerase complex. This mechanism suggests that NBMA could serve as a potential therapeutic agent in treating viral infections.

Antitumor Activity

In addition to its antiviral effects, NBMA has demonstrated promising antitumor activity in preclinical studies. It has been shown to induce cell death in various cancer cell lines through mechanisms involving:

  • Activation of caspases : This pathway leads to apoptosis, a form of programmed cell death.
  • Disruption of mitochondrial function : This disruption can trigger cellular stress responses that promote cancer cell death.

Moreover, NBMA may possess anti-angiogenic properties , which could hinder the formation of new blood vessels necessary for tumor growth.

The biological activities of NBMA can be attributed to its interactions with various adenosine receptors, which play critical roles in inflammation, immunity, and cellular signaling pathways. The modifications present in NBMA enhance its binding affinity and selectivity towards specific receptors compared to unmodified adenosine. These interactions can influence physiological responses such as:

  • Vasodilation
  • Modulation of immune responses
  • Neurotransmitter release

Research continues to elucidate the specific mechanisms through which NBMA exerts its effects in different biological contexts .

Case Studies and Research Findings

  • Influenza Virus Inhibition :
    A study demonstrated that NBMA significantly reduced viral replication in infected cells, indicating its potential as an antiviral agent against influenza.
  • Cancer Cell Line Studies :
    Preclinical trials involving various cancer cell lines showed that treatment with NBMA resulted in increased apoptosis rates compared to controls. The activation of caspases was confirmed through assays measuring caspase activity.
  • Receptor Interaction Studies :
    Investigations into the receptor binding profiles of NBMA revealed enhanced affinity for A3 adenosine receptors, suggesting a targeted approach in modulating inflammatory responses .

Q & A

Q. What are the key synthetic methodologies for N6-Benzoyl-2'-O-methyladenosine, and how do protective groups influence its stability during oligonucleotide synthesis?

this compound is synthesized via phosphoramidite chemistry, where protective groups like the 5'-O-dimethoxytrityl (DMT) and N6-benzoyl moieties prevent undesired side reactions. The DMT group stabilizes the 5'-hydroxyl during solid-phase synthesis, while the benzoyl group protects the adenine base from oxidation or depurination . Critical steps include coupling reactions using tetrazole activators and iterative deprotection with trichloroacetic acid (TCA) to remove DMT groups. Post-synthesis, ammonia treatment cleaves the benzoyl group and releases the oligonucleotide from the solid support .

Q. How is the purity of this compound validated, and what analytical techniques are essential for quality control?

Purity is assessed using reverse-phase HPLC (≥95% purity) and mass spectrometry (MS) to confirm molecular weight (C₁₈H₁₉N₅O₅; 385.37 g/mol). UV spectroscopy at 260 nm quantifies nucleoside concentration, while ¹H/¹³C NMR verifies structural integrity, particularly the 2'-O-methyl and benzoyl modifications . Impurities such as deprotected intermediates or truncated sequences are monitored via ion-exchange chromatography .

Q. What are the primary applications of this compound in RNA modification studies?

This compound is used to investigate RNA methylation dynamics, particularly 2'-O-methylation, which impacts RNA stability, splicing, and interactions with proteins like Argonaute in RNA interference (RNAi). It serves as a precursor for synthesizing modified antisense oligonucleotides (ASOs) or siRNA to study gene silencing mechanisms .

Advanced Research Questions

Q. How does 2'-O-methylation in this compound influence RNA-protein binding kinetics, and what experimental designs are optimal for studying these interactions?

The 2'-O-methyl group enhances RNA nuclease resistance and alters steric interactions with proteins. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify binding affinities between modified RNA and proteins like Dicer or Drosha. Competitive assays with unmodified RNA controls help isolate methylation-specific effects . For example, studies on FTO (fat mass and obesity-associated protein) use N6,2'-O-dimethyladenosine analogs to probe methylation-dependent RNA decay .

Q. What contradictions exist in the literature regarding the role of this compound in epigenetic regulation, and how can they be resolved?

Some studies suggest 2'-O-methylation enhances RNA stability and translational efficiency, while others associate it with reduced miRNA activity due to impaired RISC complex loading. To resolve this, controlled experiments comparing isogenic cell lines (e.g., wild-type vs. METTL3-knockout) treated with modified oligonucleotides can clarify context-dependent effects. RNA-seq and ribosome profiling are critical for genome-wide correlation analyses .

Q. How can researchers optimize the incorporation of this compound into G-quadruplex structures for therapeutic targeting?

The 2'-O-methyl group stabilizes G-quadruplexes by reducing conformational flexibility. Circular dichroism (CD) spectroscopy monitors structural changes, while fluorescent probes (e.g., thioflavin T) quantify quadruplex formation. Molecular dynamics simulations predict optimal methylation sites for enhancing telomerase inhibition in cancer models .

Q. What methodological challenges arise when using this compound in in vivo studies, and how are they addressed?

Challenges include poor bioavailability and off-target effects. Strategies include lipid nanoparticle (LNP) encapsulation for delivery and chemical modifications like phosphorothioate backbones to enhance serum stability. Pharmacokinetic studies using radiolabeled analogs (³H or ¹⁴C) track tissue distribution, while RNA immunoprecipitation (RIP-seq) identifies methylation-specific binding partners .

Safety and Compliance

  • Handling: Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Conduct reactions in fume hoods to prevent inhalation of toxic byproducts (e.g., benzoyl chloride derivatives) .
  • Waste Disposal: Degrade benzoyl-protected intermediates with ammonium hydroxide (28% v/v) before incineration. Follow EPA guidelines for hazardous nucleoside waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.